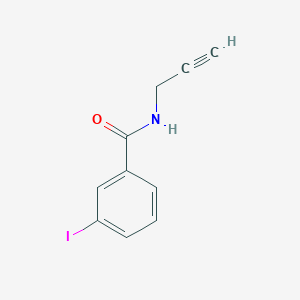

3-iodo-N-(prop-2-yn-1-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide functional group is a fundamental and pervasive structural motif in both medicinal and organic chemistry. researchgate.net As a class of compounds, benzamides and their derivatives are of significant interest due to their presence in a wide array of natural products and pharmaceuticals. nih.govbuet.ac.bdbuet.ac.bd Their importance is underscored by their diverse biological activities, with substituted benzamides being investigated as antitumor agents, selective monoamine oxidase B (MAO-B) inhibitors, and potent ligands for sigma proteins. nih.govresearchgate.netnih.govnih.gov

Beyond their biological relevance, benzamide scaffolds serve critical roles in synthetic chemistry. The amide bond itself is a key chemical connection in proteins and synthetic polymers. researchgate.net In organic synthesis, the amide group can act as a directing group, facilitating selective C-H functionalization at specific positions on the aromatic ring, a powerful strategy for molecular construction. acs.org The inherent stability of the amide group, derived from the delocalization of the nitrogen lone pair with the carbonyl, makes it a robust functional group that can withstand a variety of reaction conditions. acs.org This stability, combined with methods for its activation, allows for its conversion into other functional groups like esters, expanding its synthetic utility. acs.org

Role of Halogenated Arenes, Particularly Iodo-Substituted Benzamides, as Versatile Synthetic Intermediates

Halogenated arenes are indispensable intermediates in organic synthesis, primarily due to their ability to participate in a vast range of cross-coupling reactions. Among the halogens, iodine is particularly valued. The carbon-iodine bond is the weakest of the carbon-halogen bonds (excluding astatine), making iodoarenes the most reactive substrates in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This heightened reactivity often allows for milder reaction conditions and broader substrate scope.

Iodo-substituted benzamides, therefore, emerge as highly valuable bifunctional intermediates. buet.ac.bdbuet.ac.bd They combine the directing and structural features of the benzamide group with the reactive handle of the iodine atom. This allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds at the position of iodination. For instance, researchers have reported the synthesis of various N-substituted and 2,4-disubstituted benzamide derivatives using iodo-anilines as precursors, highlighting their role in building molecular complexity. buet.ac.bdbuet.ac.bd The synthesis of substituted 3-methyleneisoindolin-1-ones from 2-iodobenzamide (B1293540) demonstrates a powerful application where the iodo-group facilitates a copper-catalyzed domino reaction. figshare.com Furthermore, iodinated benzamide derivatives have been specifically synthesized and evaluated for their potential as selective and reversible enzyme inhibitors. nih.gov

Propargyl Amides as Key Building Blocks for Complex Chemical Transformations

Propargyl amides, which contain the N-propargyl group (–CH2C≡CH), are exceptionally useful building blocks in organic synthesis. nih.govacs.org The terminal alkyne functionality is a gateway to a multitude of chemical transformations. It can participate in cycloaddition reactions (e.g., "click chemistry" with azides to form triazoles), Sonogashira couplings, and additions across the triple bond. The propargyl group itself can be synthesized through various methods, including the three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling). acs.orgorganic-chemistry.org

Chiral propargyl amides are particularly sought-after structural units for the synthesis of complex, enantiomerically pure molecules. acs.org The development of catalytic, enantioselective methods to access these compounds, such as the rhodium-catalyzed asymmetric hydroalkynylation of enamides, represents a significant advancement over classical stoichiometric approaches. acs.org The propargyl group's ability to undergo transformations into other valuable structures, such as allenes or 1,3-diketones, further enhances its synthetic utility. arkat-usa.org This versatility makes propargyl amides key intermediates for constructing diverse molecular frameworks, including various heterocyclic and aromatic compounds. nih.govarkat-usa.org

Research Landscape and Specific Focus on 3-Iodo-N-(prop-2-yn-1-yl)benzamide

The research landscape for a molecule like this compound is defined by the confluence of its constituent functional groups. While specific studies focusing exclusively on this compound are not extensively documented in mainstream literature, its synthetic potential is readily apparent. The structure represents a trifunctional reagent, offering three distinct sites for chemical modification:

The Iodinated Benzene (B151609) Ring: The iodine atom at the meta-position serves as a prime site for palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

The Propargyl Group: The terminal alkyne is available for a host of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, or hydration to form a ketone.

The Amide Linkage: The N-H bond of the amide can be deprotonated and the amide itself can potentially act as a directing group or be hydrolyzed under certain conditions.

This multi-faceted reactivity makes this compound an ideal candidate for the synthesis of complex scaffolds, including macrocycles and drug-like molecules, through sequential or domino reaction pathways. For example, one could envision an intramolecular Sonogashira coupling between the iodo- and alkyne- functionalities to generate a cyclic structure. Alternatively, the two ends of the molecule could be used to link different molecular fragments together. The related compound, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide, has been investigated for its potential as a microRNA-21 inhibitor, suggesting that the N-(prop-2-yn-1-yl)benzamide scaffold may have applications in medicinal chemistry. nih.gov

Chemical Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

3-iodo-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C10H8INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h1,3-5,7H,6H2,(H,12,13) |

InChI Key |

QRTBJKCHYZCYRT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 Iodo N Prop 2 Yn 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Characterization

Predicted 1H NMR Data for 3-iodo-N-(prop-2-yn-1-yl)benzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 8.20 | m | - |

| Amide-NH | ~8.50 | br s | - |

| Methylene-CH2 | ~4.30 | d | ~2.5 |

This is a predicted table and is for illustrative purposes only, as experimental data is not available in the provided search results.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

Similarly, specific 13C NMR data for this compound is not available in the public domain according to the conducted searches. A 13C NMR spectrum would be crucial for confirming the carbon framework of the molecule. It would display distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), the methylene (B1212753) carbon, and the two acetylenic carbons.

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-I | ~94 |

| Aromatic C-H & C-C | 125 - 140 |

| Acetylenic C-H | ~72 |

| Acetylenic C-CH2 | ~80 |

This is a predicted table and is for illustrative purposes only, as experimental data is not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

There is no specific High-Resolution Mass Spectrometry (HRMS) data available for this compound in the searched literature. HRMS would be the definitive method to confirm the elemental composition of the molecule. By providing a highly accurate mass measurement, it would allow for the calculation of the molecular formula, C10H8INO, with a very low margin of error, thus distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound could be located in the provided search results. ESI is a soft ionization technique that is particularly useful for polar molecules like amides. An ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Information regarding the integration of Liquid Chromatography with Mass Spectrometry (LC-MS) for the analysis of this compound is not present in the available literature. LC-MS would be a powerful tool for the purification and analysis of this compound. The liquid chromatography component would separate the compound from any impurities or byproducts, while the mass spectrometer would provide mass information for the eluting peaks, confirming the identity and purity of the target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The presence of the secondary amide group gives rise to distinct vibrational modes. A sharp absorption band is typically observed in the region of 3350-3300 cm⁻¹ corresponding to the N-H stretching vibration. The carbonyl group (C=O) of the amide, known as the Amide I band, produces a strong absorption, usually found between 1680 and 1640 cm⁻¹. Furthermore, the Amide II band, which results from a combination of N-H bending and C-N stretching, appears around 1550-1530 cm⁻¹. researchgate.net

The terminal alkyne (C≡C-H) of the propargyl group is identified by two characteristic peaks. The stretching vibration of the acetylenic C-H bond appears as a sharp, strong band at approximately 3300-3250 cm⁻¹. The C≡C triple bond stretch is observed as a weaker absorption in the 2140-2100 cm⁻¹ region.

Vibrations associated with the substituted benzene (B151609) ring are also evident. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to one or more bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands between 900 and 675 cm⁻¹. The C-I (carbon-iodine) stretching vibration is expected to produce a band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300-3250 | Strong, Sharp |

| Amide N-H | Stretch | ~3350-3300 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Variable |

| Alkyne C≡C | Stretch | ~2140-2100 | Weak-Medium |

| Amide C=O (Amide I) | Stretch | ~1680-1640 | Strong |

| Amide N-H bend, C-N stretch (Amide II) | Bend/Stretch | ~1550-1530 | Medium-Strong |

| Aromatic C=C | Stretch | ~1600-1450 | Medium |

| Carbon-Iodine C-I | Stretch | ~600-500 | Medium-Weak |

Note: The exact positions of IR bands can be influenced by the sample's physical state (solid, liquid, or gas) and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related halogenated benzamide (B126) derivatives provides significant insight into the likely solid-state packing and intermolecular interactions. dcu.iedcu.ie Single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

For halogenated benzamides, the solid-state architecture is primarily governed by a combination of hydrogen bonding and, where applicable, halogen bonding. dcu.ie The amide functional group is a reliable hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of robust supramolecular synthons. In many benzamide crystal structures, molecules are linked by intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric motifs. dcu.ie

A crucial interaction in iodo-substituted organic molecules is the halogen bond, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis basic site, such as an oxygen or nitrogen atom. dcu.ie In the crystal structures of iodo-substituted benzamides, C-I···O=C halogen bonds are a significant feature. dcu.iemdpi.com These interactions can work in concert with traditional hydrogen bonds to direct the molecular packing, often resulting in the formation of complex 2D sheets or 3D networks. dcu.ie

Table 2: Expected Crystallographic Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | Amide N-H | Amide C=O | N···O distance ~2.8-3.1 Å |

| Halogen Bond | C-I | Amide C=O | I···O distance less than the sum of van der Waals radii (~3.5 Å) |

| van der Waals Forces | Various C-H, π-system | Various | General packing forces |

Reactivity Profiles and Transformational Pathways of 3 Iodo N Prop 2 Yn 1 Yl Benzamide

Reactivity Governed by the Aryl Iodide Moiety

The carbon-iodine bond in 3-iodo-N-(prop-2-yn-1-yl)benzamide is the most labile site for a variety of metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides makes it an excellent substrate for palladium-catalyzed transformations, allowing for the construction of complex molecular architectures under relatively mild conditions.

Cross-Coupling Reactions at the Aryl Iodide Position

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry. For This compound , this reactivity enables the introduction of a wide range of substituents at the 3-position of the benzoyl ring, including alkynyl, aryl, and vinyl groups.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction would couple This compound with a terminal alkyne, such as phenylacetylene, to yield a diaryldiacetylene derivative. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to afford the final product and regenerate the Pd(0) catalyst.

While specific studies on This compound are not prevalent, related research on the cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides provides insight into the potential reactivity. nih.gov Such studies demonstrate that iodoarenes readily participate in these couplings, suggesting that This compound would be a highly suitable substrate. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Catalyst | PdCl₂(PPh₃)₂ (Palladium(II) chloride-bis(triphenylphosphine)) | Palladium Source |

| Co-catalyst | CuI (Copper(I) iodide) | Activates alkyne |

| Base | Triethylamine (Et₃N) | Neutralizes HI byproduct, regenerates catalyst |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dissolves reactants |

| Temperature | Room Temperature to 65 °C | Reaction condition |

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The key steps in the catalytic cycle are the oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product. libretexts.org

For This compound , a Suzuki-Miyaura coupling with an arylboronic acid, such as phenylboronic acid, would result in the formation of a biphenyl (B1667301) derivative. A critical consideration for this substrate is the presence of the N-H bond in the amide group. In some palladium-catalyzed reactions, unprotected N-H groups, particularly in nitrogen-rich heterocycles, can inhibit the catalyst. nih.gov However, many Suzuki protocols are tolerant of amide functionalities. The choice of ligand and base is crucial to ensure high yields and prevent side reactions. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic Acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) Source |

| Base | K₃PO₄ (Potassium phosphate) or Na₂CO₃ (Sodium carbonate) | Activates boronic acid |

| Solvent System | Dioxane/Water or Toluene/Ethanol/Water | Dissolves reactants, facilitates transmetalation |

| Temperature | 60 °C to 100 °C | Reaction condition |

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This palladium-catalyzed process involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst, typically as a Pd(0) species after reductive elimination with the base. youtube.com

Reacting This compound with an alkene like n-butyl acrylate (B77674) under Heck conditions would yield a cinnamate (B1238496) derivative. The reaction generally exhibits high stereoselectivity, favoring the formation of the (E)-isomer. organic-chemistry.org Research on the Heck coupling of related substrates, such as 3-bromoindazoles, demonstrates that these reactions can be highly efficient, even under solvent-free conditions, and are compatible with a broad scope of olefins. beilstein-journals.org

Table 3: Representative Conditions for Heck Reaction

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Alkene | n-Butyl Acrylate or Styrene | Nucleophile |

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Palladium Source (pre-catalyst) |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Pd(0) intermediate |

| Base | Triethylamine (Et₃N) or Sodium Acetate (NaOAc) | Regenerates catalyst |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (MeCN) | Dissolves reactants |

| Temperature | 100 °C to 120 °C | Reaction condition |

Participation in Reactions Involving Hypervalent Iodine Intermediates

Beyond metal-catalyzed couplings, the iodine atom in This compound can be oxidized to a higher valence state, typically +3 (iodine(III) or λ³-iodane), to form hypervalent iodine reagents. These reagents are valuable synthetic tools, acting as powerful oxidizing agents and facilitating a range of transformations.

The intramolecular arrangement of the amide group relative to the iodo group in ortho-iodobenzamides allows for the formation of cyclic hypervalent iodine structures. While This compound is a meta-substituted isomer, its ortho-substituted counterpart, 2-iodo-N-substituted benzamide (B126), is a direct precursor to benziodazolone derivatives. mdpi.com

The synthesis of benziodazolones is typically achieved by the oxidation of the corresponding 2-iodobenzamide (B1293540) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This process converts the iodine(I) atom to an iodine(III) species, which is stabilized by the intramolecular coordination of the amide's nitrogen or oxygen atom, forming a five-membered ring.

Although direct intramolecular cyclization to a stable benziodazolone is not possible for the meta-isomer, This compound can still be oxidized to form acyclic hypervalent iodine(III) reagents, such as a diacetate derivative, (diacetoxyiodo)benzene. These acyclic reagents are themselves highly useful oxidants in organic synthesis. The formation of a benziodazolone from an ortho-iodobenzamide is a convenient one-step procedure that yields stable, crystalline solids. mdpi.com These resulting benziodazolone derivatives are not merely stable endpoints; they are reactive intermediates that can be used for further synthetic transformations, such as the esterification of alcohols or the amidation of amines. mdpi.com

Table 4: Synthesis of a Benziodazolone from a 2-Iodobenzamide Precursor

| Parameter | Reagent/Condition | Purpose |

| Starting Material | 2-Iodo-N-isopropylbenzamide | Precursor |

| Oxidizing Agent | m-CPBA (meta-Chloroperoxybenzoic acid) | Oxidizes iodine(I) to iodine(III) |

| Solvent | Acetonitrile (MeCN) | Reaction medium |

| Temperature | Room Temperature | Mild reaction condition |

| Product | 2-Isopropyl-3-oxo-2,3-dihydro-1H-1λ³-benzo[d] organic-chemistry.orgmdpi.comiodazol-1-yl 3-chlorobenzoate | Benziodazolone derivative |

Oxidatively Assisted Transformations

The carbon-iodine bond in this compound is susceptible to oxidative addition reactions with transition metals, a fundamental step in many cross-coupling protocols. This reactivity is particularly evident in palladium-catalyzed processes. For instance, in reactions analogous to those used for synthesizing functionalized isoindolinones, the aryl iodide can undergo oxidative addition to a low-valent palladium species. organic-chemistry.org This step forms an arylpalladium(II) halide intermediate, which is central to subsequent bond-forming events.

Furthermore, the products resulting from cyclization reactions involving the propargyl group can undergo subsequent oxidation. In a study on the palladium-catalyzed cyclization of 2-iodobenzamides, the initially formed 3-acyl isoindolin-1-ones were found to oxidize to 3-hydroxy-3-acylisoindolin-1-ones upon exposure to air. organic-chemistry.org This suggests that the environment of the newly formed heterocyclic ring can be susceptible to oxidation, adding another layer of functionalization potential. This transformation highlights a one-pot sequential procedure where cyclization under an inert atmosphere followed by exposure to oxygen yields the hydroxylated product efficiently. organic-chemistry.org

Radical Reactions and Halogen-Atom Transfer Processes

The iodo-substituent on the benzamide ring makes the compound a prime candidate for radical-based transformations, particularly through Halogen-Atom Transfer (XAT) processes. researchgate.net XAT is a powerful strategy for generating carbon-centered radicals from organic halides without the need for strong reductants typically required for single-electron transfer (SET). researchgate.netresearchgate.net In this process, a radical species abstracts the iodine atom from the aromatic ring, generating an aryl radical. This aryl radical can then participate in various C-C or C-H bond-forming reactions.

Recent advancements have identified several classes of radicals capable of acting as efficient XAT agents. These include:

α-Aminoalkyl radicals : These radicals can be generated from amines and exhibit reactivity comparable to classical tin radicals in abstracting halogen atoms from both alkyl and aryl halides. manchester.ac.uk

N-Heterocyclic carbene (NHC)-ligated boryl radicals : These species can be generated under visible-light photocatalysis and are highly effective in abstracting halogens from alkyl halides to form alkyl radicals, which can then undergo further reactions like C(sp³)–C(sp) bond formation. researchgate.netnih.gov

The reaction of the C–I bond in substrates like this compound is understood to proceed via a radical pathway in certain cross-coupling reactions, such as those catalyzed by nickel complexes. nih.gov The preference for a radical mechanism over a concerted oxidative addition can be influenced by the nature of the halide, with iodides being more prone to radical pathways than bromides or chlorides. nih.gov

Table 1: Radical Initiators for Halogen-Atom Transfer (XAT)

| Radical Type | Generation Method | Application | Source(s) |

|---|---|---|---|

| α-Aminoalkyl Radicals | From corresponding amines | Dehalogenation, deuteration, cross-electrophile coupling, Heck-type olefination | manchester.ac.uk |

| Boryl Radicals | Photocatalytic activation of amine-ligated boranes | Alkynylation of alkyl halides, C(sp³)–C(sp³) bond formation | researchgate.netnih.gov |

Reactivity of the Propargyl Amide Functionality

The propargyl amide moiety is a versatile functional group that serves as a linchpin for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The presence of the terminal alkyne provides an electrophilic site for nucleophilic attack by the amide's nitrogen or oxygen atom, leading to a range of cyclic products.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

The strategic placement of the nucleophilic amide and the electrophilic alkyne within the same molecule facilitates intramolecular cyclization, a powerful method for constructing heterocyclic scaffolds. beilstein-journals.orgrsc.org This approach is widely used to generate five- or six-membered rings, which are core structures in many biologically active compounds. organic-chemistry.org The specific outcome of the cyclization is often dictated by the reaction conditions, including the choice of catalyst and solvent. rsc.org

Formation of Pyrrolidones and Related Nitrogen Heterocycles

Intramolecular reactions involving the amide nitrogen attacking the alkyne group can lead to the formation of five-membered nitrogen heterocycles. While direct synthesis of pyrrolidones from this compound is specific, analogous reactions provide strong evidence for this pathway. For example, hypervalent iodine-mediated cyclization of N-alkenylamides, where the amide nitrogen acts as the nucleophile, favors the formation of a pyrrolidine (B122466) ring. beilstein-journals.org In this case, the electron-withdrawing benzoyl group on the nitrogen atom helps to kinetically favor the formation of the five-membered ring over other possibilities. beilstein-journals.org

Similarly, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a reactive group on the nitrogen atom is an efficient method for synthesizing isoindolin-1-ones, which are structurally related to pyrrolidones. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates the feasibility of using the aryl iodide as a handle for a metal-catalyzed cyclization process initiated by oxidative addition. organic-chemistry.org

Cycloisomerization Pathways

Cycloisomerization reactions of N-propargyl amides represent a direct and atom-economical route to various heterocycles. These reactions typically involve the rearrangement of the atoms of the starting material without the loss of any fragments. Gold and other transition metals are particularly effective catalysts for these transformations. researchgate.netugent.be

For instance, gold(III) chloride can catalyze the 5-exo-dig cycloisomerization of N-propargyl benzamides to yield 5-methylene-4,5-dihydrooxazoles. researchgate.net This process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the amide oxygen atom. Base-catalyzed isomerization of N-propargyl amides can also occur, leading to the formation of allenamides or, less commonly, ynamides. nih.govnih.gov Computational studies have shown that allenamides are generally more stable than the corresponding ynamide isomers, explaining why the reaction often stops at the allene (B1206475) stage. nih.gov These allenamides are valuable synthetic intermediates for further chemical transformations.

Table 2: Products of N-Propargyl Amide Cycloisomerization

| Catalyst/Conditions | Reactant | Product Type | Source(s) |

|---|---|---|---|

| AuCl₃ | N-propargyl benzamide | 5-Methylene-4,5-dihydrooxazole | researchgate.net |

| Ag(I) | N-propargyl-3-oxobutanamides | Furanyl fused pyrrolidinones | ugent.be |

| Base (e.g., t-BuOK) | N-propargyl amide | Allenamide / Ynamide | nih.govnih.gov |

Annulation Reactions and Fused Ring System Formation

The dual functionality of this compound allows for its use in annulation reactions to construct fused polycyclic systems. In these reactions, both the iodoaryl and the propargyl amide groups participate in the formation of a new ring fused to the original benzamide core. A powerful strategy involves a sequence where the aryl iodide first undergoes a metal-catalyzed cross-coupling reaction, followed by an intramolecular cyclization of the propargyl amide moiety.

A relevant example is the synthesis of triazole-fused quinazolinones and benzoxazine (B1645224) imines from 2-(5-iodotriazolyl)benzamides. rsc.org This process demonstrates how an iodo-substituted benzamide can be chemoselectively cyclized via either N-attack or O-attack of the amide to form different fused heterocyclic systems, depending on the reaction conditions (e.g., base-mediated vs. copper-catalyzed). rsc.org Similarly, the palladium-catalyzed synthesis of isoindolin-1-ones from 2-iodobenzamides is a classic example of an annulation reaction that fuses a new five-membered lactam ring to the benzene (B151609) ring. organic-chemistry.org

Regioselective Addition Reactions to the Alkyne Unit

The propargyl group in this compound is susceptible to a variety of addition reactions. The regioselectivity of these transformations is governed by the electronic nature of the alkyne and the specific reaction mechanism (e.g., electrophilic, nucleophilic, or radical addition).

In iodoarene-catalyzed cyclizations, the reaction is proposed to initiate with the activation of the alkyne by an in situ generated iodine(III) species. This is followed by intramolecular attack by the amide oxygen. Subsequent addition of water and tautomerization of the resulting enol leads to the formation of a ketone. beilstein-journals.org This process demonstrates a specific type of regioselective addition where the amide moiety dictates the point of attack on the activated alkyne.

Another key reaction is the hydration of the alkyne. Under appropriate catalytic conditions, typically involving mercury, gold, or platinum catalysts, water can add across the triple bond. According to Markovnikov's rule, the hydroxyl group will add to the more substituted carbon, which, after tautomerization, would yield a methyl ketone. Conversely, anti-Markovnikov hydration can be achieved using methods like hydroboration-oxidation, leading to the corresponding aldehyde. The specific conditions and catalysts used are crucial for controlling the regiochemical outcome.

Functionalization of the Terminal Alkyne

The terminal proton of the alkyne is acidic and can be readily removed by a strong base to form a metal acetylide. This nucleophilic species is a cornerstone for various carbon-carbon bond-forming reactions. For instance, it can react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones, in what is known as the Sonogashira coupling when reacting with aryl or vinyl halides. This allows for the extension of the carbon chain at the propargyl position.

Furthermore, the terminal alkyne is a prime substrate for cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide. researchgate.netnih.gov This reaction is known for its high yield, mild conditions, and broad functional group tolerance. A related metal-free approach, the strain-promoted alkyne-nitrone cycloaddition (SPANC), can also be employed for dual functionalization purposes. researchgate.net

Below is a table summarizing common functionalization reactions of the terminal alkyne.

| Reaction Type | Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted Alkyne |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Mannich Reaction | Formaldehyde, Secondary Amine | Propargylamine (B41283) |

| Glaser Coupling | Oxidizing Agent (e.g., O2), Cu catalyst, Base | 1,3-Diyne |

Synergistic Reactivity of the Iodo and Propargyl Moieties in Cascade Reactions

The presence of both the aryl iodide and the propargyl amide in a single molecule allows for powerful cascade reactions, where a single synthetic operation can generate significant molecular complexity by forming multiple bonds in a sequential manner.

Iodine-Promoted Cyclizations

Hypervalent iodine reagents or iodoarene catalysts can be used to promote the cyclization of N-propargylamides. beilstein-journals.org In these reactions, an in-situ generated iodine(III) species activates the alkyne, facilitating an intramolecular attack by the amide oxygen atom. This 5-endo-dig cyclization is followed by the addition of a nucleophile (like water) and tautomerization to yield a ketone-functionalized 2-oxazoline. beilstein-journals.org The aryl iodide at the 3-position of the benzamide ring remains intact during this process, making it available for subsequent cross-coupling reactions. This showcases a pathway where the propargyl group reacts first, setting the stage for later functionalization at the iodo-substituted position. Iodine has also been used to promote cyclizations involving the addition of sulfonyl or sulfenyl groups. nih.gov

| Substrate | Catalyst/Reagent | Product |

| N-propargylamide | 2-Iodoanisole (catalyst), m-CPBA (oxidant) | 5-Acetonyl-2-phenyloxazoline |

| N-allyl amide | Iodine, Sodium p-toluenesulfinate | Sulfonylated cyclized product |

Radical Cyclization Cascades Involving Both Sites

The dual functionality of this compound is well-suited for radical cascade reactions. A vinyl radical can be generated by the addition of a tributyltin radical to the alkyne moiety. This vinyl radical can then undergo a cascade of reactions, including an ipso-cyclization where the radical attacks the carbon atom bearing the iodine. nih.gov This is followed by fragmentation and a subsequent cyclization to form complex heterocyclic structures like α,β-unsaturated-β-aryl-γ-lactams. nih.gov In this pathway, both the alkyne and the C-I bond are directly involved in the bond-forming and bond-breaking sequence, highlighting a truly synergistic reactivity.

Applications of 3 Iodo N Prop 2 Yn 1 Yl Benzamide in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Construction of Complex Organic Molecules

3-Iodo-N-(prop-2-yn-1-yl)benzamide serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: the aryl iodide, the terminal alkyne, and the secondary amide. The aryl iodide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various substituents at the 3-position of the benzoyl group, thereby enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.

The terminal alkyne group provides another reactive handle for further molecular elaboration. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole rings. This functionality is also amenable to hydration, hydroamination, and various other addition reactions, offering numerous pathways to increase molecular complexity. The amide linkage, while generally stable, can be subjected to hydrolysis or other transformations under specific conditions to further modify the molecular structure. The strategic and sequential manipulation of these functional groups allows for the efficient assembly of complex target molecules from this readily accessible starting material.

Role in Building Bioactive Scaffolds (Focus on synthetic methodology)

The N-(prop-2-yn-1-yl)benzamide core is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting significant biological activity. While specific studies on the bioactivity of this compound are not extensively documented, the synthetic methodology to access analogous bioactive compounds highlights its potential. For instance, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were synthesized and identified as potent inhibitors of microRNA-21 (miR-21), an oncogenic microRNA implicated in various cancers. nih.gov The synthesis of these inhibitors involved the amidation of a substituted benzoic acid with propargylamine (B41283), demonstrating a straightforward and adaptable synthetic route.

The synthetic versatility of this compound allows for its incorporation into a variety of molecular frameworks to explore structure-activity relationships. The iodo substituent can be readily replaced with other functional groups through metal-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the benzamide (B126) core. This approach is crucial in the lead optimization phase of drug discovery, where systematic structural modifications are made to enhance potency and selectivity. The alkyne functionality can also be utilized to attach the scaffold to other molecular fragments or to create novel heterocyclic systems, further expanding the range of accessible bioactive compounds. Recent studies have also highlighted the broad antimicrobial activities of various N-benzamide derivatives, suggesting another potential avenue for the application of this scaffold. nanobioletters.com

Precursor for the Generation of Novel Hypervalent Iodine Reagents

Aryl iodides are well-established precursors to hypervalent iodine(III) and iodine(V) reagents, which are valued in organic synthesis for their mild and selective oxidizing properties. beilstein-journals.orgarkat-usa.orgnih.gov this compound can be readily oxidized to the corresponding hypervalent iodine species. The general method for the preparation of a hypervalent iodine(III) reagent, such as a [bis(acetoxy)iodo]arene, involves the oxidation of the aryl iodide with an oxidizing agent like peracetic acid in the presence of acetic anhydride.

These resulting hypervalent iodine reagents can then be employed in a variety of synthetic transformations, including oxidative functionalizations of alkenes and carbonyl compounds, as well as in the transfer of ligands to other substrates. arkat-usa.org The presence of the N-(prop-2-yn-1-yl)benzamide moiety could potentially modulate the reactivity and selectivity of the resulting hypervalent iodine reagent, opening up possibilities for the development of novel reagents with unique synthetic applications. The benziodoxolone family of cyclic iodine(III) reagents is particularly noted for its stability and reactivity, and it is conceivable that derivatives of this compound could be converted into analogous cyclic structures. beilstein-journals.org

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. scispace.comcam.ac.uknih.govsci-hub.se The core principle of DOS is to create a collection of molecules that covers a broad region of chemical space, starting from a common scaffold. This compound is an excellent candidate for a starting material in a DOS campaign due to its multiple, orthogonally reactive functional groups.

A hypothetical DOS strategy starting from this compound could involve a branching pathway where each functional group is selectively reacted to generate a diverse set of core structures. For example, the aryl iodide could undergo a variety of cross-coupling reactions to introduce diversity at this position. Simultaneously or sequentially, the alkyne could be subjected to a range of transformations, such as cycloadditions, hydrations, or coupling reactions, to generate another layer of structural diversity. This "build/couple/pair" strategy allows for the exponential expansion of the number of unique molecules in the library from a single, versatile starting material. cam.ac.uk The resulting library of compounds, based on the N-(prop-2-yn-1-yl)benzamide scaffold, could then be screened for a wide range of biological activities.

Table of Chemical Compounds

| Compound Name |

| This compound |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides |

| Propargylamine |

| [Bis(acetoxy)iodo]arene |

| Peracetic acid |

| Acetic anhydride |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1247441-29-7 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₈INO | fluorochem.co.uk |

| Molecular Weight | 285.08 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | C#CCNC(=O)c1cccc(I)c1 | fluorochem.co.uk |

| InChI Key | QRTBJKCHYZCYRT-UHFFFAOYSA-N | fluorochem.co.uk |

Future Directions and Emerging Research Avenues for Propargyl Iodobenzamides

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly moving towards more environmentally benign synthetic methodologies. For propargyl iodobenzamides, this translates to the development of processes that reduce waste, use less hazardous reagents, and are more energy-efficient.

Current Research Context: Traditional amide bond formation often relies on coupling reagents that generate significant amounts of byproducts. Recent research in organic synthesis has emphasized the development of catalytic and more atom-economical methods. For the synthesis of N-substituted benzamides, methods are being explored that move away from stoichiometric activating agents researchgate.net.

Future Outlook for 3-iodo-N-(prop-2-yn-1-yl)benzamide: Future synthetic strategies for this compound will likely focus on:

Direct Amidation: Catalytic methods that directly couple 3-iodobenzoic acid with propargylamine (B41283), avoiding the need for pre-activation, would represent a significant green advancement.

Alternative Solvents: The use of water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds (VOCs), reducing the environmental impact.

Energy Efficiency: Microwave-assisted or flow chemistry approaches could significantly reduce reaction times and energy consumption compared to conventional batch heating.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of the this compound scaffold—the aryl iodide and the terminal alkyne—makes it an ideal substrate for a variety of cross-coupling reactions, most notably the Sonogashira coupling.

Current Research Context: The Sonogashira coupling, a cornerstone for the formation of carbon-carbon bonds between sp² and sp carbon atoms, is central to the reactivity of this class of compounds. Research is continuously focused on developing more active, stable, and selective catalyst systems, often based on palladium and copper nih.gov. The development of ligands plays a crucial role in modulating the catalyst's performance.

Future Outlook for this compound: The exploration of novel catalytic systems for reactions involving this compound is expected to pursue:

Ligand-Tuned Regioselectivity: For more complex substrates derived from this scaffold, catalysts with sophisticated ligands could enable selective reactions at different positions.

Heterogeneous Catalysis: The development of solid-supported catalysts would simplify product purification and allow for catalyst recycling, aligning with green chemistry principles.

Photoredox Catalysis: Light-mediated catalytic reactions could offer alternative and milder reaction pathways for the functionalization of the benzamide (B126) scaffold.

Integration into Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms.

Current Research Context: Automated synthesizers are now capable of performing complex multi-step reactions, purifications, and analyses with minimal human intervention. These systems are invaluable for rapidly exploring chemical space and optimizing reaction conditions. The synthesis of amide libraries is a well-established application of this technology.

Future Outlook for this compound: The structure of this compound is well-suited for integration into automated workflows:

Library Synthesis: The aryl iodide and alkyne handles can be systematically reacted with a diverse set of coupling partners in a parallel or serial fashion to generate large libraries of derivatives.

Reaction Optimization: High-throughput experimentation (HTE) can be employed to rapidly screen catalysts, ligands, bases, and solvents to find the optimal conditions for reactions involving this scaffold. This accelerates the discovery of new and efficient transformations.

Design of Next-Generation Reagents and Building Blocks Based on the Scaffold

The inherent reactivity of this compound makes it an excellent starting point for the creation of more complex and functionalized building blocks for medicinal and materials chemistry.

Current Research Context: The concept of "privileged scaffolds" is central to modern medicinal chemistry, where a core structure is elaborated to interact with a variety of biological targets unipi.it. Benzamide derivatives are frequently found in biologically active compounds, acting as inhibitors for various enzymes or as ligands for receptors mdpi.comnih.govnih.gov. The propargylamine moiety is also a key functional group in many bioactive molecules.

Future Outlook for this compound: This compound can serve as a versatile platform for developing next-generation molecules:

Multi-component Reactions: The alkyne functionality can participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or other multi-component reactions to rapidly build molecular complexity.

Sequential Cross-Coupling: The aryl iodide can undergo a Sonogashira coupling, followed by further transformations of the newly introduced group or reactions at the amide N-H or the terminal alkyne, leading to diverse and complex molecular architectures. For instance, a series of N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities researchgate.net.

Bioisosteric Replacements: The core scaffold can be modified through bioisosteric replacement of the phenyl ring or the amide bond to fine-tune the physicochemical and pharmacological properties of the resulting compounds.

While direct research on This compound is not yet prominent, the foundational work on related structures strongly suggests a promising future for its application in developing novel, sustainable, and efficient chemical processes and as a versatile scaffold for the discovery of new bioactive compounds and materials.

Q & A

Q. Table 1: Comparison of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| EDCI/DMAP | DCM | 5–15 | Urea derivatives | |

| HATU/TEA | DMF | 20–30 | None reported |

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing polymorphic forms of this compound?

Answer:

Polymorphism in benzamide derivatives (e.g., monoclinic vs. rhombic crystals) can lead to discrepancies in melting points, XRD patterns, or IR spectra. Methodological strategies include:

- XRD analysis : Use SHELX software for crystallographic refinement to distinguish between polymorphs .

- FTIR spectroscopy : Monitor shifts in N-H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) to identify hydrogen-bonding patterns unique to each polymorph .

- Thermal stability assays : Differential scanning calorimetry (DSC) can detect metastable forms (e.g., Form II in benzamide derivatives) that convert upon heating .

Note : Contradictions may arise if samples are flash-cooled (favors metastable forms) or stored at ambient conditions (favors stable forms).

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈INO at 315.96 g/mol) .

- HPLC-UV/MS : Quantifies purity (>95% threshold) and detects iodinated byproducts via retention time shifts .

- ¹H/¹³C NMR : Key signals include:

- Propargyl CH₂: δ 4.1–4.3 ppm (¹H), δ 35–40 ppm (¹³C).

- Aromatic protons: δ 7.5–8.1 ppm (meta-substituted iodine) .

Advanced: What strategies are employed to assess the impact of iodine substitution on the compound’s reactivity in cross-coupling reactions?

Answer:

The iodine atom serves as a directing group and participates in transition-metal-catalyzed reactions. Key approaches:

- Sonogashira coupling : Test reactivity with terminal alkynes under copper/photoinduced conditions. Monitor alkyne insertion using ¹H NMR (disappearance of propargyl signals at δ 2.1–2.3 ppm) .

- Competitive experiments : Compare reaction rates with non-iodinated analogs (e.g., N-(prop-2-yn-1-yl)benzamide) to quantify iodine’s electronic effects.

- Computational modeling : DFT calculations predict regioselectivity in C–I bond activation (e.g., preference for oxidative addition in Pd(0) systems).

Q. Table 2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Sonogashira | CuI/Pd(PPh₃)₄ | 60–75 | High | |

| Ullmann | Cu nanoparticles | 40–50 | Moderate | N/A |

Basic: How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and favor single-crystal growth.

- Seeding : Introduce stable polymorph seeds (e.g., rhombic crystals) to control crystal form .

- SHELXL refinement : Apply twin refinement protocols if crystals exhibit twinning due to iodine’s heavy-atom effects .

Advanced: How does the propargyl group influence the compound’s interaction with biological targets, and how can this be experimentally validated?

Answer:

The propargyl moiety enables click chemistry (e.g., CuAAC) for bioconjugation or probe design. Validation methods:

- Fluorescence quenching assays : Attach azide-tagged fluorophores to track binding events .

- Microscale thermophoresis (MST) : Measure binding affinity (Kd) with proteins (e.g., NAT10 inhibition studies) .

- Molecular docking : Simulate interactions with acetyltransferase active sites to guide mutagenesis experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.